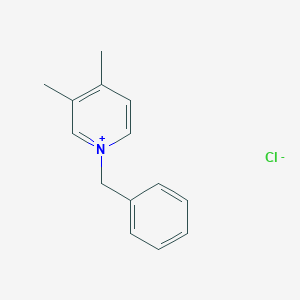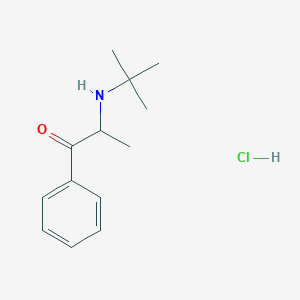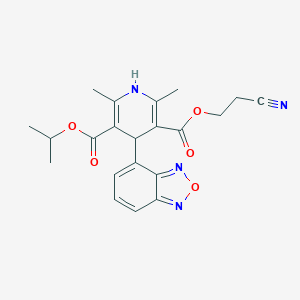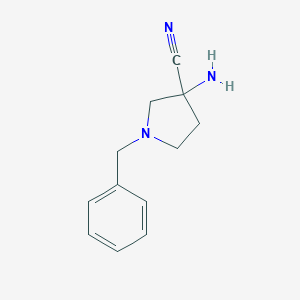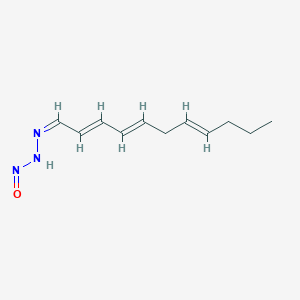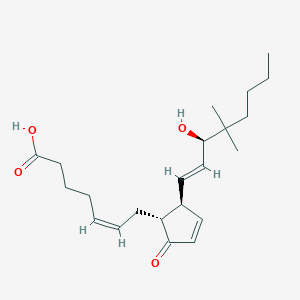
16,16-dimethyl Prostaglandin A2
Overview
Description
16,16-dimethyl Prostaglandin A2: 16,16-Dimethyl PGA2 or Di-M-PGA2 ) is a compound belonging to the prostaglandin family. It exhibits oral activity and has a relatively long in vivo half-life . Prostaglandins are lipid-derived molecules that play crucial roles in various physiological processes, including inflammation, blood flow regulation, and immune responses.
Mechanism of Action
Target of Action
The primary targets of 16,16-dimethyl-PGA2 are the prostaglandin pathways . Prostaglandins typically function as local hormones that can induce muscle relaxation, influence inflammatory responses, and regulate blood flow, among other functions .
Mode of Action
16,16-dimethyl-PGA2 modulates the prostaglandin pathways . This modulation results in changes to the functions typically regulated by prostaglandins, such as muscle relaxation, inflammatory responses, and blood flow .
Biochemical Pathways
The compound affects the prostaglandin pathways . These pathways have downstream effects on a variety of physiological functions, including muscle relaxation, inflammatory responses, and blood flow .
Pharmacokinetics
The pharmacokinetics of 16,16-dimethyl-PGA2 are characterized by a prolonged in vivo half-life . This property impacts the compound’s bioavailability, making it orally active .
Result of Action
The molecular and cellular effects of 16,16-dimethyl-PGA2’s action include the modulation of prostaglandin pathways, which in turn influence a variety of physiological functions . In a murine model, the prostaglandin E2 analog 16,16-dimethyl-PGE2 has been shown to increase survival efficacy as both a radioprotectant and radiomitigator .
Biochemical Analysis
Biochemical Properties
16,16-Dimethylprostagladin A2 is a prostanoid . Prostanoids are a subclass of eicosanoids produced by oxidation of 20-carbon essential fatty acids (EFAs) that are commonly incorporated within membrane phospholipids .
Cellular Effects
16,16-Dimethylprostagladin A2 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the proliferation of Sendai virus in cultured African green monkey kidney cells by >90% at a concentration of 4 µg/ml .
Molecular Mechanism
It is known to be an orally active prostaglandin analog with a prolonged in vivo half-life .
Temporal Effects in Laboratory Settings
In laboratory settings, 16,16-Dimethylprostagladin A2 has been shown to have a prolonged in vivo half-life . This suggests that it has a stable presence in the body over time, which could potentially influence its long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, daily treatment with a synthetic analogue of 16,16-Dimethylprostagladin A2 delayed tumour appearance, inhibited tumour growth, and increased the median survival time by 15-35%, depending on the schedule of treatment .
Metabolic Pathways
As a prostanoid, it is part of the eicosanoid class of lipids, which are metabolized from arachidonic acid and other polyunsaturated fatty acids .
Preparation Methods
Synthetic Routes:: The synthetic routes for 16,16-dimethyl Prostaglandin A2 involve complex organic chemistry. While I don’t have specific details on the exact synthetic pathway, it likely includes multiple steps with specific reagents and reaction conditions.
Industrial Production:: Industrial production methods for this compound are not widely documented. researchers have synthesized it in the laboratory for scientific investigations.
Chemical Reactions Analysis
Reactivity:: 16,16-dimethyl Prostaglandin A2 can undergo various chemical reactions, including:
Oxidation: It may be susceptible to oxidative processes.
Reduction: Reduction reactions could modify its structure.
Substitution: Substitution reactions at specific functional groups are possible.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution using strong bases or electrophilic substitution with appropriate reagents.
Major Products:: The major products formed during these reactions would be derivatives of this compound, such as hydroxylated or reduced forms.
Scientific Research Applications
Chemistry::
Biology and Medicine::Anti-Inflammatory Effects: Prostaglandins play a role in inflammation, and studying this compound helps elucidate anti-inflammatory mechanisms.
Cardiovascular Research: Its impact on blood pressure regulation and vascular function is of interest.
Cancer Research: Investigating its effects on cell growth, apoptosis, and tumor progression.
Industry:: While not directly used in industry, insights gained from research on 16,16-dimethyl Prostaglandin A2 may inform drug development or therapeutic strategies.
Comparison with Similar Compounds
Comparing 16,16-dimethyl Prostaglandin A2 with other prostaglandins highlights its unique structural features. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h6,8,12-15,17-18,20,24H,4-5,7,9-11,16H2,1-3H3,(H,25,26)/b8-6-,15-13+/t17-,18-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTPSJUHMGPRFZ-QEJIITRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41691-92-3 | |
| Record name | 16,16-Dimethylprostagladin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041691923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16,16-DIMETHYLPROSTAGLADIN A2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C181YIS8NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


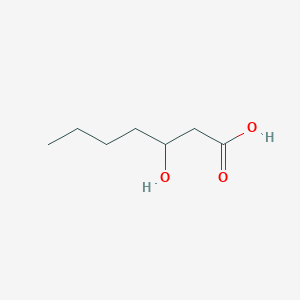
![N-[2-(Methylsulfinyl)ethyl]butanamide](/img/structure/B126775.png)



